![molecular formula C17H21ClN2O4 B112484 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 332187-61-8](/img/structure/B112484.png)

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

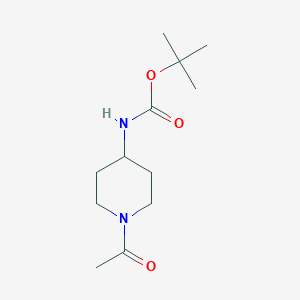

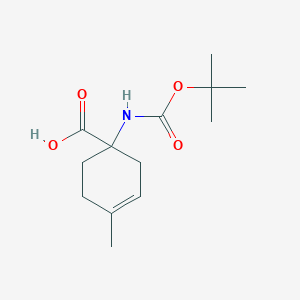

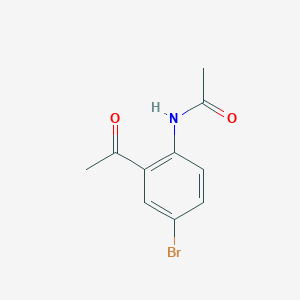

The synthesis of benzoxazine derivatives can be achieved through various methods. One approach involves the reaction of o-(cyclopent-1-en-1-yl)aniline with N-Boc-protected amino acids, followed by removal of the protecting group and heterocyclization by the action of dry hydrogen chloride in methylene chloride .

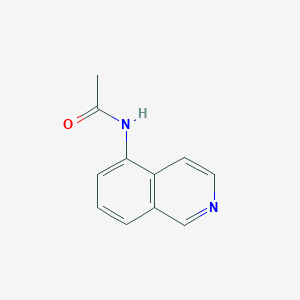

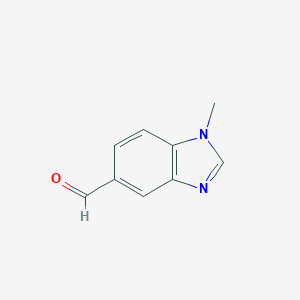

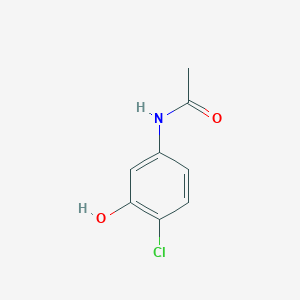

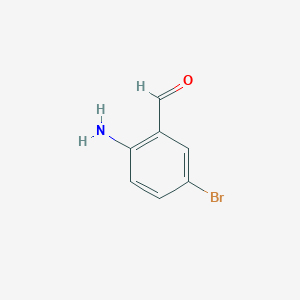

Molecular Structure Analysis

The structure of the synthesized compounds can be confirmed by 1H and 13C NMR spectra (including COSY, HSQC, and HMBC experiments). For instance, the 13C NMR spectrum of a similar compound showed signals at δC 60.2 (C 1″), 88.7 (C 4), and 163.9 ppm (C 2). The 1″-H proton resonated at δ 3.22 ppm (3J1″,2″ = 5.0 Hz) in the 1H NMR spectrum .

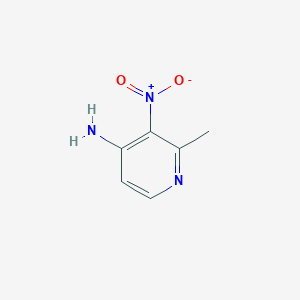

Chemical Reactions Analysis

Reactions of 3-Z-aroylmethylene-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-ones with oxalyl chloride afford 3-aroyl-8-chloro-1,2-dihydro-4H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones and Z-3-(2-aryl-2-chlorovinyl)-6-chloro-2H-1,4-benzoxazine-2-ones .

Aplicaciones Científicas De Investigación

Arylpiperazine Derivatives

Arylpiperazine derivatives have clinical applications mainly in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, and have various effects on serotonin receptor-related effects. Their metabolites distribute extensively in tissues, including the brain, indicating their potential for central nervous system (CNS) applications (Caccia, 2007).

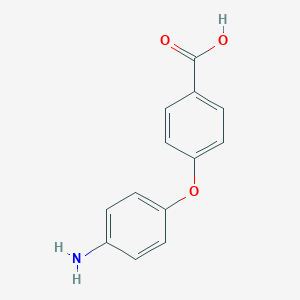

Benzoxazinoids

Benzoxazinoids are specialized metabolites with roles in plant defense against biological threats and have potential as antimicrobial scaffolds. They have been explored for their antimicrobial activity, suggesting their utility in designing new antimicrobial compounds with potent activity against pathogens (de Bruijn, Gruppen, & Vincken, 2018).

Benzoxazine Compounds

Benzoxazine compounds, including 1,2-oxazines and 1,2-benzoxazines, have importance in organic synthesis for building natural and designed synthetic compounds. They offer versatile applications in medicinal chemistry due to their structural properties and have been used as skeletons for designing biologically active compounds (Sainsbury, 1991).

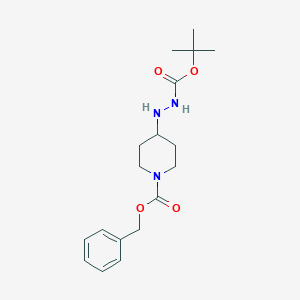

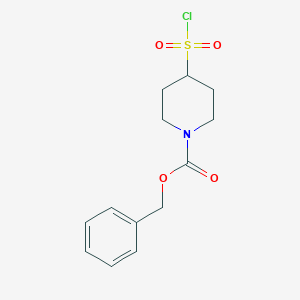

Piperazine Derivatives

Piperazine derivatives serve as a core in numerous marketed drugs with diverse pharmacological activities, including antipsychotic, antihistamine, antianginal, and antidepressant, among others. Their significance in drug design and the potential for varied therapeutic uses highlight the importance of piperazine structures in developing new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Direcciones Futuras

The future directions for research into “1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” and similar compounds could include further exploration of their pharmacological properties and potential applications in medicine. Additionally, more detailed studies into their synthesis, molecular structure, and chemical reactions could provide valuable insights .

Propiedades

IUPAC Name |

tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBJFEDABMATJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519231 |

Source

|

| Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

CAS RN |

332187-61-8 |

Source

|

| Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.